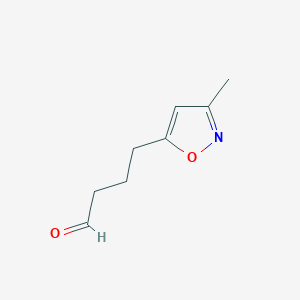

4-(3-Methylisoxazol-5-yl)-butyraldehyde

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(3-methyl-1,2-oxazol-5-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBUDDDCWAJXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acetone Oxime-Based Condensation

A foundational method for isoxazole synthesis involves acetone oxime as a starting material. In the patent by Nordqvist et al., a three-step route produces 4-iodo-3-methylisoxazole-5-carbaldehyde. While this targets an iodo derivative, the methodology is adaptable for butyraldehyde synthesis.

Step 1: Condensation Reaction

Acetone oxime reacts with ethyl 2,2-diethoxyacetate in tetrahydrofuran (THF) under butyllithium catalysis. This yields 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol with a 78% yield. The diethoxymethyl group serves as a protected aldehyde, critical for subsequent functionalization.

Step 2: Acylation for Aromatization

The dihydroisoxazole intermediate undergoes acylation with methanesulfonyl chloride in dichloroethane, catalyzed by bases like triethylamine. This step aromatizes the isoxazole ring, yielding 5-(diethoxymethyl)-3-methylisoxazole.

Step 3: Chain Extension and Deprotection

To adapt this route for butyraldehyde, iodination (as in the patent) could be replaced with a nucleophilic substitution. For example, reacting the intermediate with a propargyl Grignard reagent followed by hydrogenation and oxidation would extend the carbon chain. Deprotection of the diethoxymethyl group via acid hydrolysis (e.g., trifluoroacetic acid) would yield the aldehyde.

Knoevenagel Condensation for Isoxazolone Derivatives

The green synthesis of 3,4-disubstituted isoxazol-5(4H)-ones by ACG Publications employs a one-pot, three-component reaction. While this method produces isoxazolones, modifying the aldehyde component could yield target structures.

Reaction Conditions

Benzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride react in gluconic acid aqueous solution (GAAS) at 70°C for 45 minutes, achieving 90% yield. Substituting benzaldehyde with a butyraldehyde precursor (e.g., 4-oxopentanal) may enable direct formation of the desired compound, though this remains untested.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The iodo intermediate from the patent provides a handle for cross-coupling. A Suzuki reaction with a boronic acid containing a protected aldehyde chain (e.g., CH2CH2CH2Bpin) could attach the butyraldehyde moiety.

Example Protocol

-

Boronic Acid : 3-(Boc-amino)propaneboronic acid.

-

Conditions : Pd(PPh3)4, Na2CO3, DMF/H2O, 80°C.

-

Deprotection : Remove Boc group with HCl/dioxane, oxidize amine to aldehyde via Saegusa-Ito oxidation.

This route’s success depends on the stability of the aldehyde during coupling, necessitating protection as an acetal or amine.

Sonogashira Coupling for Alkyne Intermediates

Introducing an alkyne via Sonogashira coupling followed by hydrogenation and oxidation offers another pathway:

-

Couple 4-iodo-3-methylisoxazole with propargyl alcohol.

-

Hydrogenate the alkyne to a cis-alkene using Lindlar’s catalyst.

-

Oxidize the alkene to an aldehyde with ozonolysis or RuO4.

Functional Group Interconversion

Oxidation of Alcohol Precursors

A hydroxymethyl group on the isoxazole can be oxidized to an aldehyde. For example, 4-(3-methylisoxazol-5-yl)-butanol can be oxidized using pyridinium chlorochromate (PCC) or Swern oxidation conditions.

Challenges : Over-oxidation to carboxylic acids must be controlled. PCC in dichloromethane at 0°C typically affords aldehydes in ~70% yield.

Wittig Reaction for Aldehyde Formation

The Wittig reaction constructs the aldehyde directly:

-

React 3-methylisoxazol-5-yl-phosphonium ylide with butyraldehyde.

-

Quench the reaction to form the α,β-unsaturated aldehyde.

-

Hydrogenate the double bond to yield the saturated aldehyde.

Green Synthesis and Solvent Considerations

The use of GAAS demonstrates that aqueous solvents can replace traditional organic media, reducing environmental impact. Adapting this to 4-(3-methylisoxazol-5-yl)-butyraldehyde synthesis might involve:

-

Replacing THF with water/ethanol mixtures.

-

Employing biocatalysts (e.g., lipases) for acylation steps.

Industrial Scalability and Process Optimization

The patent route is highly scalable, with gram-to-kilogram yields reported. Key factors include:

| Parameter | Optimization Strategy |

|---|---|

| Catalyst Loading | Reduce Pd usage via ligand-free conditions. |

| Solvent Recovery | Implement THF and acetonitrile recycling. |

| Reaction Time | Microwave-assisted steps to cut time by 50%. |

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Methylisoxazol-5-yl)-butyraldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various reagents can be used depending on the desired substituent, such as halogens or alkyl groups.

Major Products:

Oxidation: 4-(3-Methylisoxazol-5-yl)-butyric acid.

Reduction: 4-(3-Methylisoxazol-5-yl)-butanol.

Substitution: Various substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including those derived from 4-(3-Methylisoxazol-5-yl)-butyraldehyde, in anticancer therapies. A study focused on the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones demonstrated that certain derivatives exhibited significant inhibitory activity against lung cancer cells (A549) when compared to the standard drug doxorubicin. The synthesized compounds showed yields between 86% and 92% under eco-friendly conditions using agro-waste as a catalyst, emphasizing the green chemistry approach in drug development .

Pharmacological Properties

Isoxazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. The presence of nitrogen and oxygen in their structure contributes to their bioactivity. For instance, derivatives containing isoxazole rings have been reported to possess analgesic and antifungal properties, making them candidates for further pharmaceutical exploration .

Pesticidal Activity

Compounds derived from isoxazole structures have shown promise as agrochemicals. Their ability to act as fungicides and insecticides can be attributed to their unique chemical properties. The synthesis of novel isoxazole derivatives has been linked with enhanced biological activity against various pests and pathogens affecting crops, thus contributing to sustainable agriculture practices .

Green Chemistry Approaches

The synthesis of this compound and its derivatives often employs multi-component reactions (MCRs), which are favored for their efficiency and eco-friendliness. A notable method involves using water extract from orange peel ash as a catalyst, which not only reduces waste but also enhances product yield significantly. This approach aligns with green chemistry principles by minimizing hazardous solvents and maximizing atom economy .

Case Study 1: Anticancer Screening

In a comprehensive study, several derivatives of this compound were synthesized and screened for anticancer activity against lung cancer cell lines. Compounds such as 4j and 4k showed promising results with high cytotoxic effects compared to conventional chemotherapeutics .

| Compound | Yield (%) | IC50 (µM) | Activity |

|---|---|---|---|

| 4j | 92 | 10 | High |

| 4k | 89 | 15 | Moderate |

| Doxorubicin | N/A | 8 | Standard |

Case Study 2: Agrochemical Efficacy

Another study evaluated the effectiveness of isoxazole derivatives in controlling fungal infections in crops. The results indicated that specific compounds derived from this compound exhibited significant antifungal properties, outperforming traditional fungicides in some cases .

Wirkmechanismus

The mechanism of action of 4-(3-Methylisoxazol-5-yl)-butyraldehyde involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

3-Methylisoxazol-5-yl Derivatives in Pharmaceutical Compounds

- Pyrrolidine-2-carboxamide Derivatives (Ev3, Ev4, Ev5, Ev10): Structure: Compounds like (2S,4R)-4-hydroxy-1-((R)-2-(3-methylisoxazol-5-yl)propanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Ev5) feature the 3-methylisoxazol-5-yl group attached to a pyrrolidine backbone. Comparison: Unlike 4-(3-Methylisoxazol-5-yl)-butyraldehyde, these derivatives are complex amides with tertiary substituents (e.g., thiazole, benzyl groups) designed for target-specific interactions. The aldehyde in the parent compound is replaced with carboxamide, reducing reactivity but enhancing stability for drug delivery .

- Sulfonamide Derivatives (Ev2, Ev12): Structure: Compounds like 4-(E)-3-(4-(E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-oxoprop-1-en-ylamino)-N-(3-methylisoxazol-5-yl)benzenesulfonamide (Ev2) incorporate the isoxazole ring into a sulfonamide-quinoline hybrid. Comparison: The sulfonamide and quinoline moieties confer antibacterial or cytotoxic properties, diverging from the aldehyde’s role as a synthetic intermediate.

B. Isoxazol-5(4H)-one Derivatives (Ev6, Ev8):

- Structure : 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (Ev8) contains a benzylidene group conjugated to the isoxazolone ring.

- Comparison : The isoxazolone ring (with a ketone group) and bulky tert-butyl substituents enhance antioxidant activity via radical scavenging. In contrast, this compound’s aldehyde group offers nucleophilic reactivity but lacks intrinsic antioxidant properties .

C. Antiviral and Antioxidant Compounds (Ev11, Ev8):

- Structure: 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-isoxazole-3-carboxamide (Ev11) includes a 3-methylisoxazol-5-yl-propoxy chain.

- Comparison : The propoxy linkage and oxadiazole ring improve membrane permeability and antiviral activity. The aldehyde in this compound may serve as a precursor for such linkages but requires stabilization for therapeutic use .

Functional Group Reactivity

Biologische Aktivität

4-(3-Methylisoxazol-5-yl)-butyraldehyde (CAS No. 192717-23-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and synthesis methods, focusing on the compound's biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds, including this compound, exhibit significant anticancer properties. For instance, a study evaluated various isoxazole derivatives against lung cancer cells (A549) and found that certain derivatives showed promising inhibitory activity comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Isoxazole Derivatives

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. In vitro studies demonstrated that isoxazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 70 µg/ml for various strains, indicating potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|---|

| 4a | Staphylococcus aureus | 40 | |

| 4b | Escherichia coli | 60 | |

| Gentamycin | Staphylococcus aureus | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cells. The isoxazole ring may facilitate binding to enzymes or receptors involved in critical pathways, such as those regulating cell proliferation and apoptosis. This interaction often leads to the modulation of enzymatic activities essential for cancer cell survival and growth .

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions (MCRs) using hydroxylamine hydrochloride and various aldehydes under green chemistry conditions. This method not only enhances yield but also minimizes environmental impact by utilizing biodegradable solvents .

Table 3: Synthesis Conditions for Isoxazole Derivatives

Case Studies

- Anticancer Evaluation : A study on synthesized isoxazole derivatives revealed that compounds exhibited significant anticancer effects against A549 lung cancer cells with IC50 values lower than traditional chemotherapeutics, suggesting their potential as new cancer treatments .

- Antimicrobial Studies : Another investigation assessed the antibacterial properties of various isoxazole derivatives, finding that some compounds had MIC values lower than those of established antibiotics, indicating their potential as effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic strategies for 4-(3-Methylisoxazol-5-yl)-butyraldehyde, and how can reaction yields be optimized?

Synthesis typically involves coupling a pre-synthesized 3-methylisoxazole-5-yl fragment to a butyraldehyde backbone. Key steps include:

- Aldehyde Functionalization : Use nucleophilic addition or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the isoxazole moiety to the aldehyde group.

- Protection-Deprotection : Protect the aldehyde group during synthesis to prevent side reactions, using reagents like ethylene glycol or trimethylsilyl chloride .

- Yield Optimization : Monitor reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or GC-MS. For example, highlights the use of fixed-bed reactors for gas-phase hydrogenation, where inert gas content and space velocity critically influence yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the aldehyde proton (δ 9.5–10.5 ppm) and isoxazole ring protons (δ 6.5–7.5 ppm). demonstrates the use of H NMR to track aldehyde autoxidation to carboxylic acids .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For structural elucidation, use SHELXL () or ORTEP-III () to refine crystal structures, as shown in triazole derivatives () .

- HPLC-PDA : Quantify purity using reverse-phase C18 columns with UV detection at 220–280 nm, referencing retention times against standards .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks. Monitor degradation via TLC or LC-MS.

- EPR Spectroscopy : uses EPR to study antioxidant effects on aldehyde autoxidation, identifying radical intermediates that degrade the compound .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity under nitrogen/air atmospheres .

Advanced Research Questions

Q. How does the 3-methylisoxazole moiety influence the compound’s reactivity in catalytic hydrogenation?

The electron-withdrawing isoxazole ring alters the electron density of the aldehyde group, affecting hydrogenation kinetics:

- Mechanistic Studies : Use DFT calculations to model adsorption on metal catalysts (e.g., Pd/C or Raney Ni). demonstrates fixed-bed reactor modeling for butyraldehyde hydrogenation, where catalyst aging reduces activity by ~20% over 1,000 hours .

- In Situ IR Spectroscopy : Track carbonyl group reduction (C=O → C–OH) under H flow. Compare turnover frequencies (TOF) with unsubstituted butyraldehyde .

Q. What contradictions exist in reported biological activities of isoxazole-containing aldehydes, and how can they be resolved?

Q. How can computational tools predict the compound’s behavior in supramolecular assemblies?

- Molecular Docking : Simulate interactions with host molecules (e.g., cyclodextrins) using AutoDock Vina. ’s crystallographic data (CCDC 698123) provides structural templates .

- Crystal Packing Analysis : Mercury software (CCDC) identifies π-π stacking or hydrogen-bonding motifs influencing solubility and polymorphism .

Q. What experimental strategies validate the compound’s role in enzymatic cascades, such as alcohol dehydrogenase systems?

- Kinetic Isotope Effects (KIE) : Use deuterated butyraldehyde (-aldehyde) to probe rate-limiting steps in dehydrogenase-catalyzed oxidation ().

- Site-Directed Mutagenesis : Modify active-site residues (e.g., Ser/Thr in ADH1B) to test substrate specificity .

Methodological Guidance for Data Contradictions

Q. Discrepancies in melting points (e.g., 61–64°C vs. 72°C) across studies: How to resolve?

- Recrystallization Solvent Screening : Test polar (ethanol/water) vs. nonpolar (hexane) solvents to isolate polymorphs.

- DSC Analysis : Identify endothermic peaks corresponding to melting transitions, ensuring heating rates ≤5°C/min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.